5-Iodo-4-(oxetan-3-yloxy)pyrimidine

Description

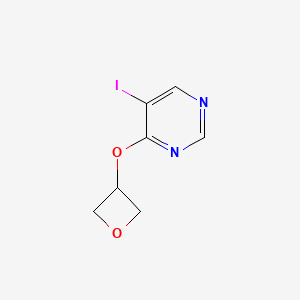

5-Iodo-4-(oxetan-3-yloxy)pyrimidine (CAS: 1602315-55-8) is a halogenated pyrimidine derivative characterized by an iodine substituent at the 5-position and an oxetane-3-yloxy group at the 4-position of the pyrimidine ring. Its molecular formula is C₇H₇IN₂O₂, with a molecular weight of 294.05 g/mol. The InChIKey (LIWYZPWTSOUYJJ-UHFFFAOYSA-N) and SMILES notation (IC1=CN=CN=C1OC1COC1) confirm its structure, which combines a planar pyrimidine core with a strained oxetane ring .

This compound’s structural uniqueness lies in the oxetane moiety, a four-membered oxygen-containing ring known to enhance metabolic stability and solubility in medicinal chemistry applications.

Propriétés

IUPAC Name |

5-iodo-4-(oxetan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c8-6-1-9-4-10-7(6)12-5-2-11-3-5/h1,4-5H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWYZPWTSOUYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=NC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for iodination is the use of solid iodine and silver nitrate (AgNO3) as an electrophilic iodinating reagent under solvent-free conditions . This method is environmentally friendly and provides high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be employed to scale up the production while minimizing environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-Iodo-4-(oxetan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.

Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

5-Iodo-4-(oxetan-3-yloxy)pyrimidine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-Iodo-4-(oxetan-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Iodo-4-(oxetan-3-yloxy)pyrimidine with three pyridine and pyrimidine derivatives containing iodine or analogous substituents:

Key Observations:

Core Heterocycle : Unlike pyridine derivatives (e.g., 3-Iodo-4-methoxypyridine), this compound features a pyrimidine ring, which offers two nitrogen atoms for hydrogen bonding and π-stacking interactions .

Substituent Effects: The oxetane group in this compound introduces a strained ether ring, which can improve aqueous solubility compared to methoxy or silyl-protected analogs . Bulky substituents like the tert-butyldimethylsilyloxy group in ’s compound reduce reactivity in nucleophilic substitution reactions due to steric hindrance .

Activité Biologique

5-Iodo-4-(oxetan-3-yloxy)pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an iodine atom and an oxetane ether group. The presence of the iodine atom enhances lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including halogenation and etherification. The following table summarizes the synthetic routes:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Halogenation | Iodine, Acetic Acid | Reflux |

| 2 | Etherification | Oxetan-3-ol, Base | Room Temperature |

| 3 | Purification | Chromatography | Various Solvents |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that pyrimidine derivatives can modulate immune responses and inhibit tumor growth. For instance, compounds similar to this compound have been investigated for their ability to target cancer cells by modulating pathways such as the PGE2 receptors EP2 and EP4, which are overexpressed in many cancer types .

The proposed mechanism of action involves the interaction with specific molecular targets within cancer cells. The iodine atom may enhance binding affinity to these targets, leading to altered signaling pathways that promote apoptosis or inhibit proliferation.

Case Studies

- Tumor Growth Inhibition : In a mouse xenograft model, compounds structurally related to this compound showed significant inhibition of tumor growth in head and neck cancers .

- Immune Modulation : Research has indicated that similar pyrimidine derivatives can reactivate immune responses against tumors by enhancing cytotoxic T-cell activity .

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in:

- Cancer Therapy : As an adjunct or standalone treatment.

- Immunotherapy : By enhancing immune system function against tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.